molecular formula C23H19N5 B2931263 2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 900294-65-7

2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2931263
CAS No.: 900294-65-7
M. Wt: 365.44
InChI Key: RDIVZXUYZQKGFE-UHFFFAOYSA-N
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Description

The compound 2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted at the 3- and 5-positions with phenyl groups and at the 7-position with a 2-methylimidazole moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

2-methyl-7-(2-methylimidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-22(19-11-7-4-8-12-19)23-25-20(18-9-5-3-6-10-18)15-21(28(23)26-16)27-14-13-24-17(27)2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIVZXUYZQKGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4\text{C}_{19}\text{H}_{18}\text{N}_4

This structure features a pyrazolo-pyrimidine core with additional methyl and phenyl substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. A notable study highlighted the compound's ability to inhibit Aurora-A kinase, a critical regulator in cell division and a target for cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. The inhibition of kinases such as Aurora-A leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the imidazole moiety may contribute to enhanced binding affinity through hydrogen bonding interactions with target proteins.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell type .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound in vivo. In one study, mice bearing xenograft tumors were treated with the compound at varying doses. The results showed a significant reduction in tumor size compared to control groups, suggesting that this compound may be a promising candidate for further development as an anticancer agent.

Data Table: Biological Activity Summary

Property Value
Chemical FormulaC19H18N4
Antitumor ActivityYes
IC50 (Cancer Cell Lines)10 - 30 µM
Mechanism of ActionAurora-A kinase inhibition
In Vivo EfficacySignificant tumor reduction

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position of pyrazolo[1,5-a]pyrimidines is critical for modulating biological activity. Key analogs include:

Compound 7-Substituent Key Properties Reference
Target Compound 2-Methylimidazole Potential for metal coordination; enhanced solubility via hydrogen bonding
7-(Trifluoromethyl) Derivatives CF₃ High Pim1 kinase inhibition (IC₅₀ = 1.5–27 nM); improved metabolic stability
Pir-9-8 (N-(2-(1H-Imidazol-1-yl)ethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine) Imidazole-ethylamine High purity (HPLC >99%); antitumor activity via amine-mediated interactions
MK13 (5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Oxo group Electron-withdrawing effects; potential for hydrogen bonding

Key Observations :

  • Trifluoromethyl groups (CF₃) enhance kinase inhibition due to strong electron-withdrawing effects and hydrophobic interactions .
  • Imidazole derivatives (e.g., target compound, Pir-9-8) may target enzymes requiring metal cofactors (e.g., cytochrome P450) .
  • Oxo groups (as in MK13) reduce aromaticity but introduce hydrogen-bonding sites .

Substituent Effects at 3- and 5-Positions

The 3- and 5-positions are often substituted with aryl or heteroaryl groups to optimize steric and electronic properties:

Compound 3-Substituent 5-Substituent Activity Profile
Target Compound Phenyl Phenyl Enhanced π-π stacking; balanced lipophilicity
3,5-Diarylazo Derivatives Arylazo Arylazo Antimicrobial activity (MIC = 4–16 µg/mL)
6k (Trifluoromethyl Analog) Aryl Amine Pim1 kinase inhibition (IC₅₀ = 18 nM)
Pir-9-7 (1-(3-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)propyl)-3-methyl-1H-imidazol-3-ium) Phenyl Phenyl Antitumor activity via cationic imidazolium

Key Observations :

  • Phenyl groups at 3/5 positions (target compound, Pir-9-7) improve planar stacking with biological targets .
  • Arylazo groups introduce conjugation pathways, enhancing antimicrobial activity .

Kinase Inhibition

  • Trifluoromethyl Derivatives: Exhibit nanomolar IC₅₀ values against Pim1 kinase due to CF₃-induced hydrophobic interactions and planarity .
  • Imidazole Derivatives : The target compound’s 2-methylimidazole may inhibit heme-containing enzymes (e.g., kinases or oxidases) via coordination to Fe²⁺ .

Antimicrobial and Antitumor Activity

  • Arylazo Derivatives : Show broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values <20 µg/mL .
  • Cationic Imidazolium Derivatives (Pir-9-7) : Disrupt cancer cell membranes via electrostatic interactions, showing cytotoxicity against MCF-7 and HCT-116 cell lines .

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